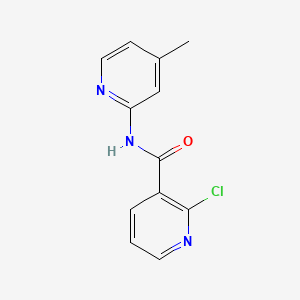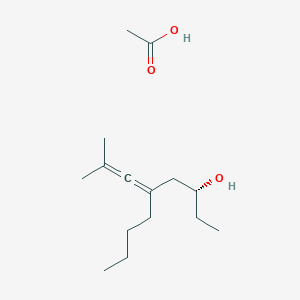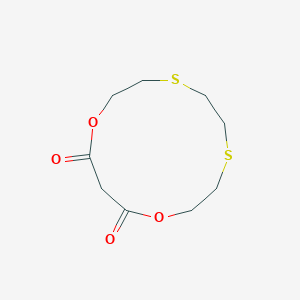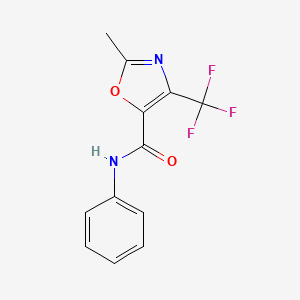
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction usually starts with the formation of an intermediate, which is then subjected to cyclization to form the oxazole ring. The presence of the trifluoromethyl group requires specific reagents and conditions to ensure its incorporation into the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
- 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-sulfonamide
- 2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-thioamide
Uniqueness
2-Methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
499766-91-5 |
|---|---|
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
2-methyl-N-phenyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-16-10(12(13,14)15)9(19-7)11(18)17-8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18) |
InChI Key |
ZWWNINLFWMKCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
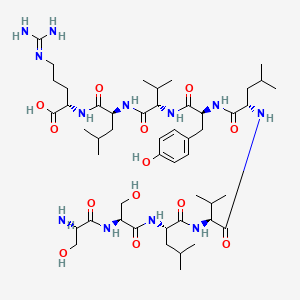
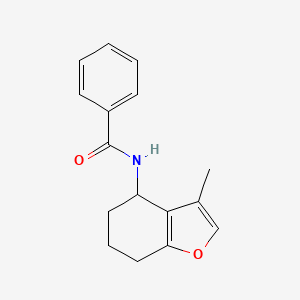
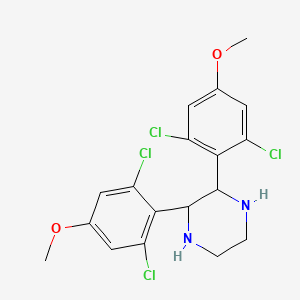

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
